3-m-Tolyl-3-(trifluoromethyl)diaziridine
Description
Historical Context and Evolution of Diaziridine Chemistry
The field of diaziridine chemistry began in the late 1950s, with their independent discovery by three separate research groups between 1958 and 1959. nih.govnii.ac.jp These three-membered heterocyclic compounds, containing two nitrogen atoms and one carbon atom, initially emerged as chemical curiosities. However, over the subsequent two decades, they gained significant popularity within the chemical sciences. nih.govnii.ac.jp Early research focused on developing non-substituted diaziridines as reagents for various oxidative transformations. nih.govnii.ac.jp A pivotal evolution in their application was the use of diaziridines as stable precursors for the synthesis of 3H-diazirines, which became instrumental as carbene-generating photophores for photoaffinity labeling experiments. nih.govnii.ac.jpmdpi.com
Structural Features and Chemical Reactivity of Diaziridine Scaffolds
Diaziridines are defined by a three-membered ring composed of one carbon and two nitrogen atoms, which can be considered a strained hydrazine. nih.govnih.gov This high ring strain is a dominant feature, dictating much of their chemical behavior and rendering them reactive molecules. nih.govnii.ac.jpresearchgate.net A key structural consequence of this strain is the prevention of Walden inversion at the nitrogen atoms, making them configurationally stable. nih.gov The molecule possesses a weak N-N bond, which is a site of potential cleavage in chemical reactions. nih.govnii.ac.jp
The synthesis of the diaziridine ring is commonly achieved by treating a carbonyl compound (a ketone or aldehyde) with an aminating reagent, such as hydroxylamine-O-sulfonic acid, in the presence of ammonia (B1221849) or a primary aliphatic amine. nih.govrsc.org Their reactivity is characterized by two main pathways: ring-opening reactions to form various nitrogen-containing compounds and oxidation to produce the corresponding, more stable diazirine. nih.govnii.ac.jpnih.govnih.gov
Overview of Trifluoromethyl-Substituted Diaziridines in Organic Synthesis
The introduction of a trifluoromethyl (CF3) group to the diaziridine scaffold, particularly at the 3-position alongside an aryl group, has been a significant development. These 3-aryl-3-(trifluoromethyl)diaziridines serve as crucial intermediates for creating highly valuable reagents in chemical biology and materials science. nii.ac.jpresearchgate.net
The primary role of these compounds is to act as direct precursors to 3-aryl-3-(trifluoromethyl)diazirines. nii.ac.jpmdpi.com The trifluoromethyl group is particularly important as it helps to suppress the undesired photoisomerization of the resulting diazirine to a linear diazo compound, thereby favoring the clean generation of a reactive carbene upon photolysis. nii.ac.jp The general synthetic pathway to these diaziridines starts with an appropriate aryl trifluoromethyl ketone, which is converted through sequential oximation and tosylation (or mesylation) steps, followed by cyclization with ammonia to yield the diaziridine ring. rsc.orgnih.gov This diaziridine is then typically oxidized to afford the final diazirine product. rsc.orgnih.gov
Significance of 3-m-Tolyl-3-(trifluoromethyl)diaziridine within the broader Field of Heterocyclic Chemistry
Within the family of trifluoromethyl-substituted diaziridines, this compound holds specific importance as a synthetic intermediate. Its primary significance lies in its role as the direct precursor to 3-m-Tolyl-3-(trifluoromethyl)diazirine, a photoactivatable compound used in photoaffinity labeling (PAL). researchgate.net PAL is a powerful technique used to identify and study biomolecular interactions, such as protein-ligand and protein-protein interactions, in complex biological systems. researchgate.netharvard.edu
Upon oxidation to the diazirine and subsequent exposure to UV light, the molecule ejects nitrogen gas to generate a highly reactive m-tolyl(trifluoromethyl)carbene. nih.govresearchgate.net This carbene can then form a covalent bond with nearby molecules, allowing researchers to "label" and subsequently identify binding partners of a molecule of interest to which the photophore has been attached. nii.ac.jpnih.gov The presence of the methyl group at the meta position of the tolyl ring, as opposed to the para position or an unsubstituted phenyl ring, allows for subtle tuning of the electronic and steric properties of the photophore, which can influence its reactivity and interaction with biological targets. nih.gov The synthesis and application of its corresponding diazirine in creating molecular probes underscore the importance of this compound as a key building block in the field of chemical biology. researchgate.net
Data Tables
Table 1: Physicochemical Properties of Related Diaziridines
| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) |
| 3-Phenyl-3-(trifluoromethyl)diaziridine | C₈H₇F₃N₂ | 188.15 cymitquimica.com |
| This compound | C₉H₉F₃N₂ | 202.18 |
Note: Data for the m-tolyl derivative are calculated based on its structure, while data for the phenyl derivative are from literature.
Table 2: General Synthetic Pathway to 3-Aryl-3-(trifluoromethyl)diaziridines
| Step | Reactant(s) | Reagent(s) | Product | Purpose |
| 1 | Aryl Trifluoromethyl Ketone | Hydroxylamine (B1172632) hydrochloride, Base | Oxime | Conversion of carbonyl to oxime. rsc.org |
| 2 | Oxime | Tosyl chloride or Mesyl chloride, Base | O-Sulfonylated Oxime | Activation of the hydroxyl group for nucleophilic attack. rsc.orgnih.gov |
| 3 | O-Sulfonylated Oxime | Ammonia (liquid or in solution) | 3-Aryl-3-(trifluoromethyl)diaziridine | Intramolecular cyclization to form the diaziridine ring. rsc.orgnih.gov |
| 4 | 3-Aryl-3-(trifluoromethyl)diaziridine | Oxidizing Agent (e.g., I₂, Ag₂O) | 3-Aryl-3-(trifluoromethyl)diazirine | Oxidation to the more stable diazirine for use in photoaffinity labeling. mdpi.com |
Structure
3D Structure
Properties
Molecular Formula |
C9H9F3N2 |
|---|---|
Molecular Weight |
202.18 g/mol |
IUPAC Name |
3-(3-methylphenyl)-3-(trifluoromethyl)diaziridine |
InChI |
InChI=1S/C9H9F3N2/c1-6-3-2-4-7(5-6)8(13-14-8)9(10,11)12/h2-5,13-14H,1H3 |
InChI Key |
GKVRSXNDVSSRTH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC=C1)C2(NN2)C(F)(F)F |
Origin of Product |
United States |
Synthetic Methodologies for 3 M Tolyl 3 Trifluoromethyl Diaziridine and Its Precursors
Conventional Synthetic Routes to 3-Aryl-3-(trifluoromethyl)diaziridines
The traditional pathway to 3-aryl-3-(trifluoromethyl)diaziridines, including the m-tolyl derivative, is a multi-step sequence. This process begins with the synthesis of a key ketone intermediate, which is then chemically modified through oximation and sulfonylation before the final ring-closing amination step. nih.govacs.org
Preparation of Key Trifluoroacetophenone Intermediates
The cornerstone precursor for the synthesis is the appropriately substituted trifluoroacetophenone. For the target molecule, this is 1-(m-tolyl)-2,2,2-trifluoroethan-1-one. A common method for preparing such aryl trifluoromethyl ketones is the Friedel-Crafts acylation of an aromatic substrate (e.g., toluene) with a trifluoroacetylating agent like trifluoroacetic anhydride (B1165640) or trifluoroacetyl chloride, catalyzed by a Lewis acid.
An alternative route, particularly for derivatives where the starting aromatic compound is an aniline, involves a diazotization-coupling-hydrolysis sequence. For instance, a method for synthesizing m-trifluoromethyl acetophenone (B1666503) begins with m-trifluoromethylaniline. google.com This raw material is first diazotized to form a diazonium salt. This salt is then coupled with acetaldoxime, catalyzed by a copper salt, under controlled pH and temperature (0-5 °C). google.com The resulting coupling product is extracted and subsequently hydrolyzed with acid to yield the final ketone. google.com This general approach can be adapted for various substituted anilines to produce a range of trifluoroacetophenone intermediates.
Oximation and Sulfonylation (e.g., Tosylation) of Ketone Derivatives
Once the 1-(m-tolyl)-2,2,2-trifluoroethan-1-one intermediate is obtained, the next step is the conversion of the ketone's carbonyl group into an oxime. This is typically achieved by reacting the ketone with hydroxylamine (B1172632) hydrochloride in the presence of a base, such as pyridine (B92270) in ethanol, to form the corresponding ketoxime. nih.gov
Following oximation, the hydroxyl group of the oxime is activated for the subsequent cyclization step. This is accomplished through sulfonylation, most commonly tosylation. The oxime is treated with p-toluenesulfonyl chloride (tosyl chloride) and a base like 4-dimethylaminopyridine (B28879) (DMAP) to produce the O-tosyl oxime derivative. nih.govnih.gov This tosyl group is an excellent leaving group, facilitating the subsequent ring formation.
| Step | Reagents & Conditions | Product |
| Oximation | 1-(m-tolyl)-2,2,2-trifluoroethan-1-one, NH₂OH·HCl, Pyridine, EtOH, 60 °C, 12 h nih.gov | 1-(m-tolyl)-2,2,2-trifluoroethan-1-one oxime |
| Tosylation | Oxime derivative, Tosyl chloride, DMAP nih.gov | 1-(m-tolyl)-2,2,2-trifluoroethan-1-one O-tosyl oxime |
Cyclization to Diaziridine Ring through Amination (e.g., with Ammonia)
The final step in the conventional synthesis is the formation of the diaziridine ring. The activated O-tosyl oxime is treated with an aminating agent, typically ammonia (B1221849). nih.govacs.org This reaction is often carried out using liquid ammonia or a solution of ammonia in a solvent like diethyl ether at low temperatures (e.g., -78 °C). researchgate.net The ammonia displaces the tosylate group and attacks the imine carbon, leading to an intramolecular cyclization that forms the strained three-membered diaziridine ring. researchgate.net The proposed mechanism for this transformation involves the formation of an intermediate gem-diamine. researchgate.net This yields the target compound, 3-m-Tolyl-3-(trifluoromethyl)diaziridine.
Advanced and Stereoselective Synthesis of Diaziridine Derivatives
While the conventional routes are effective, modern synthetic chemistry seeks more efficient and selective methods. This includes the development of one-pot procedures to improve efficiency and asymmetric strategies to control the stereochemistry of chiral diaziridines.
Asymmetric Synthesis of Chiral Diazirinyl-Containing Building Blocks
The this compound molecule is chiral, as the central carbon of the diaziridine ring is a stereocenter. For applications in pharmacology and materials science, obtaining a single enantiomer is often crucial. Asymmetric synthesis aims to produce one enantiomer in excess over the other.
The development of stereoselective methods for diaziridine synthesis is an active area of research. While specific examples for this compound are not extensively detailed, principles from related fields, such as the synthesis of chiral aziridines, provide valuable insights. A prominent strategy for asymmetric synthesis is the use of chiral auxiliaries. For example, a practical method for the asymmetric synthesis of trifluoromethylated aziridines was developed using chiral N-tert-butanesulfinyl ketimines. researchgate.net The reaction of sulfur ylides with these chiral ketimines yields trifluoromethylated aziridines with good to excellent diastereoselectivities. researchgate.net
Applying this principle to diaziridine synthesis would involve preparing a chiral ketimine derivative of 1-(m-tolyl)-2,2,2-trifluoroethan-1-one and then performing the amination and cyclization sequence. The chiral auxiliary would guide the approach of the aminating agent, leading to the preferential formation of one enantiomer of the diaziridine product. The synthesis of chiral trifluoromethyldiazirine-based compounds has been accomplished, indicating the feasibility of producing the chiral diaziridine precursors with high stereochemical control. nih.gov These advanced methods are key to accessing enantiomerically pure diazirinyl building blocks for various scientific applications.
Diastereoselective and Enantioselective Approaches
While specific diastereoselective or enantioselective synthetic routes for this compound are not extensively documented in publicly available literature, the synthesis of chiral trifluoromethylated compounds and related heterocycles like aziridines has been a subject of significant research. These methodologies could potentially be adapted for the asymmetric synthesis of the target diaziridine.
One-step catalytic and diastereoselective methods have been developed for the synthesis of aziridines with multiple chiral centers through the radical aminotrifluoromethylation of alkenes. rsc.org Such strategies, which utilize catalysts like a Cu(I)/L-proline complex, offer a pathway to a variety of substituted aziridines with high chemical yield and excellent diastereoselectivity. rsc.org The principles of using chiral catalysts to control stereochemistry in the formation of three-membered rings could be explored for the synthesis of chiral diaziridines.
Furthermore, asymmetric cyclopropanation reactions using aryl trifluoromethyl-substituted diazo compounds have been achieved with chiral Rh(II) complexes. nih.gov This demonstrates that chiral metal catalysts can effectively control the stereochemistry of reactions involving trifluoromethylated carbene precursors. The development of a chiral catalyst for the formation of the diaziridine ring from the corresponding imine or its precursor is a plausible strategy for the enantioselective synthesis of this compound. For instance, a chiral Rh(III) catalyst has been used for the synthesis of enantioenriched trifluoromethylated isoindolones. nih.govacs.org
Enzymatic Resolution Techniques for Enantiopure Intermediates
Enzymatic kinetic resolution (EKR) is a powerful tool for obtaining enantiopure intermediates, which are crucial for the synthesis of chiral molecules. While specific enzymatic resolutions for the precursors of this compound are not explicitly detailed, the resolution of structurally similar compounds suggests the feasibility of this approach.
The key precursor for this compound is 1-(m-tolyl)-2,2,2-trifluoroethanone. The corresponding alcohol, 2,2,2-trifluoro-1-(m-tolyl)ethanol, is a prochiral substrate that could potentially be resolved using enzymatic methods. Lipases are commonly employed for the kinetic resolution of racemic alcohols and their esters. For example, a two-step protocol involving acylation and hydrolysis in the presence of Burkholderia cepacia and Candida antarctica lipase (B570770) B (CAL-B) has been successfully used for the kinetic resolution of various 2,2,2-trifluoro-1-(heteroaryl)ethanols. researchgate.net Similarly, lipase-catalyzed kinetic resolution of aryltrimethylsilyl chiral alcohols has been achieved with high enantiomeric excess. nih.gov
The resolution of racemic 2,2,2-trifluoro-1-arylethylamine derivatives has been accomplished using Pseudomonas fluorescens lipase through enantioselective alcoholysis of their chloroacetamide. researchgate.net This is relevant as the corresponding amine could be a precursor to the diaziridine.
The general applicability of lipases in resolving fluorinated chiral molecules is further demonstrated by the successful kinetic resolution of aromatic Morita-Baylis-Hillman derivatives. nih.govd-nb.info These examples suggest that a screening of various lipases and reaction conditions could lead to an effective enzymatic resolution of a suitable precursor to enantiopure this compound.
| Enzyme | Substrate Type | Reaction | Potential Application for Precursor Synthesis |
| Burkholderia cepacia lipase | 2,2,2-trifluoro-1-(heteroaryl)ethanols | Acylation | Kinetic resolution of 2,2,2-trifluoro-1-(m-tolyl)ethanol |
| Candida antarctica lipase B (CAL-B) | 2,2,2-trifluoro-1-(heteroaryl)ethanols | Hydrolysis | Kinetic resolution of esters of 2,2,2-trifluoro-1-(m-tolyl)ethanol |
| Pseudomonas fluorescens lipase | 2,2,2-trifluoro-1-arylethylamine derivatives | Alcoholysis | Kinetic resolution of 2,2,2-trifluoro-1-(m-tolyl)ethylamine |
Automation in Diaziridine Synthesis Workflows
The integration of automation in chemical synthesis has the potential to accelerate reaction optimization, improve reproducibility, and enhance safety, particularly when dealing with hazardous reagents or intermediates. While a fully automated synthesis of this compound has not been specifically reported, advancements in automated flow chemistry and robotic synthesis platforms are applicable to diaziridine synthesis.
Continuous-flow synthesis has been successfully applied to the synthesis of aziridines through palladium-catalyzed C(sp³)–H activation. nih.govnih.gov Flow chemistry offers precise control over reaction parameters such as temperature, pressure, and residence time, which can be advantageous for the multi-step synthesis of diaziridines. pharmablock.com The synthesis of diaziridines often involves the use of liquid ammonia, a reagent that is well-suited for handling in a closed-loop flow system.
A review of new trends in diaziridine formation mentions the use of programmable batch synthesis robots to design and develop diazirine-based photoreactive compounds, where diaziridine is a key intermediate. mdpi.com This approach mimics the manual organic synthesis workflow, including reaction, filtration, and evaporation steps, showcasing the feasibility of automating diaziridine synthesis. mdpi.com Such automated systems can be particularly beneficial for the synthesis of libraries of diaziridine-containing compounds for screening purposes.
Functionalization and Derivatization of the Tolyl Moiety
The tolyl group of this compound offers a site for further chemical modification, allowing for the introduction of additional functionalities to tailor the properties of the molecule.
Aromatic Chlorosulfonation of 3-(p- or m-Tolyl)-3-(trifluoromethyl)diazirines
A key functionalization of the tolyl moiety is aromatic chlorosulfonation. It has been reported that 3-(p- or m-tolyl)-3-(trifluoromethyl)diazirines can undergo chlorosulfonation at the position adjacent to the methyl group of the tolyl ring using chlorosulfonic acid. rsc.org This reaction provides a direct route to sulfonyl chloride derivatives, which are versatile intermediates for the synthesis of sulfonamides and other sulfur-containing compounds.
The reaction conditions are crucial to avoid the decomposition of the diazirinyl ring, which is sensitive to strong acids at elevated temperatures. rsc.org
| Starting Material | Reagent | Temperature | Product | Reference |
| 3-(m-Tolyl)-3-(trifluoromethyl)diazirine | Chlorosulfonic acid | -20 °C | 3-(4-Chlorosulfonyl-3-methylphenyl)-3-(trifluoromethyl)diazirine | rsc.org |
| 3-(p-Tolyl)-3-(trifluoromethyl)diazirine | Chlorosulfonic acid | -20 °C | 3-(3-Chlorosulfonyl-4-methylphenyl)-3-(trifluoromethyl)diazirine | rsc.org |
Strategies for Introducing Additional Chemical Functionalities on the Tolyl Group
Beyond chlorosulfonation, other strategies can be envisioned for introducing additional chemical functionalities onto the tolyl group of this compound. The reactivity of the aromatic ring and the methyl group can be exploited for various transformations.
The methyl group of the tolyl moiety could potentially undergo radical halogenation, followed by nucleophilic substitution to introduce a variety of functional groups. The aromatic ring itself is susceptible to electrophilic aromatic substitution reactions. However, the reaction conditions must be carefully chosen to be compatible with the diaziridine ring.
Furthermore, palladium-catalyzed cross-coupling reactions could be employed if a halo-substituted precursor, such as 3-(3-bromo-5-methylphenyl)-3-(trifluoromethyl)diaziridine, is synthesized. This would allow for the introduction of a wide range of substituents, including alkyl, aryl, and vinyl groups. The synthesis of a diazirine-containing molecule with an alkyne substituent has been reported, showcasing the possibility of incorporating functional handles for click chemistry and other bioconjugation reactions. nih.gov
Transformation Pathways and Mechanistic Studies of 3 M Tolyl 3 Trifluoromethyl Diaziridine
Oxidation to 3-m-Tolyl-3-(trifluoromethyl)diazirine
The conversion of 3-m-tolyl-3-(trifluoromethyl)diaziridine to 3-m-tolyl-3-(trifluoromethyl)diazirine is a key dehydrogenation reaction that introduces the N=N double bond, forming the strained three-membered diazirine ring. nih.gov This transformation is essential as diazirines are the direct precursors to carbenes upon photoactivation. nih.govacs.org
Oxidative Reagents and Optimized Reaction Conditions
Several oxidizing agents have been effectively employed for the conversion of diaziridines to diazirines. The choice of reagent can be crucial for achieving high yields and avoiding side reactions. Commonly used oxidants include manganese dioxide (MnO2), silver oxide (Ag2O), and an iodine-triethylamine (I2-Et3N) system. nih.govresearchgate.netsemanticscholar.org
The I2-Et3N system is a frequently utilized method for the oxidation of diaziridines, including those with trifluoromethyl and aryl substituents. nih.govmdpi.com Another effective reagent is activated manganese dioxide (MnO2), which has been shown to provide good yields (80–92%) for the oxidation of similar diaziridine structures without significant side reactions. rsc.org Silver oxide is also a common choice for this transformation. researchgate.netsemanticscholar.org The selection of the optimal reagent and conditions often depends on the specific substrate and the presence of other functional groups in the molecule. researchgate.net
| Oxidizing Agent | Typical Reaction Conditions | Notes | Reference |
|---|---|---|---|
| Iodine-Triethylamine (I₂-Et₃N) | MeOH, room temperature | Commonly used for various diaziridines. | nih.govmdpi.com |
| Manganese Dioxide (MnO₂) | Ether, room temperature | Can provide high yields with minimal side reactions. | rsc.org |
| Silver Oxide (Ag₂O) | DCE or Et₂O | Frequently employed in the synthesis of diazirines. | researchgate.netsemanticscholar.org |
Deprotonation of Intermediate Diaziridine for Diazirine Construction
The synthesis of diazirines often proceeds through a diaziridine intermediate, which is formed from a corresponding ketone. nih.govacs.org In the conventional synthesis of 3-aryl-3-(trifluoromethyl)diazirines, the process starts from an aryl trifluoromethyl ketone which is converted to a tosyl oxime. nih.govnih.gov This intermediate is then treated with ammonia (B1221849) to form the diaziridine. nih.govnih.gov Recent studies suggest that the deprotonation of the diaziridine intermediate is a crucial step in the formation of the diazirine. The use of liquid ammonia can facilitate the generation of amide ions (NH2-), which are strong enough to deprotonate the diaziridine, leading to the formation of the diazirine. nih.gov The self-ionization of liquid ammonia into NH2- appears to be a key factor in this transformation. nih.gov
Photolytic Generation and Reactivity of Carbene Intermediates from Diazirines
Diazirines, including 3-m-tolyl-3-(trifluoromethyl)diazirine, are highly valued as photolabile precursors for the generation of carbenes. nih.govwikipedia.org Upon irradiation with UV light, typically around 350 nm, the strained diazirine ring loses a molecule of dinitrogen (N2) to produce a highly reactive carbene intermediate. nih.govresearchgate.netresearchgate.net
Formation of Aryl(trifluoromethyl)carbenes upon UV Irradiation
The photolysis of 3-aryl-3-(trifluoromethyl)diazirines leads to the formation of aryl(trifluoromethyl)carbenes. nih.govacs.orgwikipedia.orgresearchgate.netresearchgate.netnih.govuky.eduharvard.edu This process is the foundation of their use in photoaffinity labeling, where the generated carbene can form covalent bonds with nearby molecules. researchgate.netresearchgate.net The carbene can exist in either a singlet state, where the two non-bonding electrons have opposite spins in the same orbital, or a triplet state, where they have parallel spins in different orbitals. wikipedia.orgchemtube3d.com For many aryl(trifluoromethyl)diazirines, the photolysis is believed to primarily generate a singlet carbene intermediate. nih.govuky.edu
Carbene Insertion Reactions into C-H, N-H, and O-H Bonds
The aryl(trifluoromethyl)carbenes generated from the photolysis of 3-m-tolyl-3-(trifluoromethyl)diazirine are highly reactive and can undergo insertion into various types of chemical bonds, a key feature for their application in chemical biology and materials science. acs.orgresearchgate.net
C-H Bond Insertion: These carbenes readily insert into carbon-hydrogen (C-H) bonds. researchgate.netchemtube3d.com This reaction is non-specific and allows for the labeling of aliphatic and aromatic C-H bonds in proximity to where the carbene is generated. rsc.org The mechanism for singlet carbene insertion into a C-H bond is generally considered to be a concerted process. chemtube3d.com
N-H Bond Insertion: Insertion into nitrogen-hydrogen (N-H) bonds of amines and amides is also a characteristic reaction. researchgate.netharvard.eduacs.org For example, photolysis of 3-(4-tolyl)-3-(trifluoromethyl)diazirine in the presence of diethylamine (B46881) results in the formation of the N-H insertion product. nih.govuky.edu This reactivity is crucial for labeling proteins and other biomolecules containing amine functionalities. harvard.eduacs.org
O-H Bond Insertion: Similarly, the carbene can insert into oxygen-hydrogen (O-H) bonds of alcohols and water. researchgate.netchemrxiv.orgchemtube3d.com The reaction with alcohols like methanol (B129727) is often used to trap and characterize the carbene intermediate. chemrxiv.org This reaction proceeds via the formation of an ylide intermediate, followed by a proton transfer. chemtube3d.com
| Bond Type | Reaction | Significance | Reference |
|---|---|---|---|
| C-H | Insertion | Labeling of hydrocarbons and unfunctionalized parts of molecules. | researchgate.netchemtube3d.com |
| N-H | Insertion | Labeling of proteins, peptides, and other nitrogen-containing biomolecules. | researchgate.netharvard.eduacs.org |
| O-H | Insertion | Reaction with water, alcohols, and carboxylic acids; useful for probing solvent accessibility. | researchgate.netchemrxiv.orgchemtube3d.com |
[2+1] Cycloaddition Reactions with Unsaturated Systems
The carbene generated from this compound, m-tolyl(trifluoromethyl)carbene, serves as a potent intermediate for the synthesis of complex molecules, particularly through [2+1] cycloaddition reactions with unsaturated systems. This pathway provides an effective method for the construction of cyclopropane (B1198618) rings bearing a trifluoromethyl group, a motif of significant interest in medicinal and materials chemistry due to the unique properties conferred by fluorine. nih.gov
The reaction involves the photolytic or thermal decomposition of the diaziridine (or its corresponding diazirine) to release dinitrogen and generate the highly reactive carbene. This carbene subsequently reacts with various alkenes to afford the corresponding trifluoromethyl-substituted cyclopropanes. The strong electron-withdrawing nature of the trifluoromethyl group increases the electrophilicity of the carbene, making it highly reactive toward electron-rich double bonds.
Research into the cycloaddition of trifluoromethyl-containing carbenes with alkenes has demonstrated that these reactions can proceed with high efficiency and stereospecificity. For instance, the reaction of trifluoromethyldiazoalkanes with alkenes, catalyzed by transition metals like copper(I), is a common strategy for building these cyclopropane structures. nih.gov Similarly, base-mediated cycloaddition reactions provide an alternative route. researchgate.net These methodologies often result in good to excellent yields across a range of substrates. technion.ac.ilrsc.org
The general scheme for this transformation is as follows:
Step 1: Carbene Formation: this compound is activated (e.g., by UV light) to eliminate the amine moiety and form the diazirine, which then loses N₂ to form m-tolyl(trifluoromethyl)carbene.
Step 2: Cycloaddition: The generated carbene adds across the double bond of an unsaturated substrate (e.g., an alkene) in a concerted or stepwise fashion to form the three-membered cyclopropane ring.
Studies on related systems highlight the versatility of this approach. A variety of substituted alkenes, including aromatic and aliphatic terminal olefins, can be successfully cyclopropanated. nih.gov The reaction conditions can be mild, making the process compatible with various functional groups. rsc.org
| Carbene Precursor | Unsaturated Substrate | Catalyst/Conditions | Product Type | Yield |
|---|---|---|---|---|
| Aryl trifluoromethyl diazoalkane | 4-Methylstyrene | CuI | Trifluoromethyl cyclopropane | Good to Very Good nih.gov |
| CF3CHN2 | 2-Trifluoromethyl-1,3-enyne | Base-free | Bis(trifluoromethyl)cyclopropane | Good to Excellent researchgate.net |
| Trifluorodiazoethane | (Alkylidene)malononitriles | Not specified | Trifluoromethyl cyclopropane-dicarbonitrile | Not specified technion.ac.ilrsc.org |
Influence of the Trifluoromethyl Group on Carbene Lifetime and Selectivity
The trifluoromethyl (CF₃) group exerts a profound influence on the properties of the carbene generated from this compound, significantly affecting its stability, lifetime, and reaction selectivity. nih.gov The CF₃ group is one of the most powerful electron-withdrawing groups in organic chemistry, a property that dominates its effects on adjacent reactive centers. nih.govmdpi.com
Effect on Carbene Stability and Lifetime: The CF₃ group's strong inductive electron-withdrawing effect alters the electronic structure of the carbene. researchgate.net Density functional theory (DFT) studies suggest that substituting a hydrogen atom with a CF₃ group provides a small but systematic stabilization of the singlet carbene state relative to the triplet state. researchgate.net This stabilization is attributed to rehybridization at the carbenic center. The increased electron affinity of the carbene also contributes to its heightened reactivity. researchgate.net While trifluoromethyl-substituted carbenes are highly reactive, the presence of the CF₃ group can also impart a degree of stability that makes them synthetically useful intermediates.
Effect on Carbene Selectivity: The primary influence of the CF₃ group on selectivity stems from its powerful electron-withdrawing nature, which dramatically increases the electrophilicity of the carbene. nih.gov This heightened electrophilicity governs the carbene's reaction preferences.
Electrophilic vs. Nucleophilic Character: The CF₃ group renders the carbene highly electrophilic, promoting reactions with electron-rich substrates. This is in contrast to carbenes substituted with electron-donating groups, which may exhibit nucleophilic character.
Singlet vs. Triplet Reactivity: The photolysis of 3-aryl-3-(trifluoromethyl)diazirines typically leads to products consistent with the intermediacy of a singlet carbene. nih.gov Singlet carbenes generally undergo concerted cycloadditions with alkenes, leading to stereospecific product formation. In contrast, triplet carbenes often react in a stepwise manner, which can lead to a loss of stereochemical information. The CF₃ group can favor the formation of triplet carbene products in some systems, which influences the reaction mechanism and outcome. wikipedia.org
Reaction Pathways: The increased electrophilicity directs the carbene toward specific reaction pathways. For example, it shows a high propensity for insertion into O-H and N-H bonds and addition to π-systems. nih.gov In a study on nitrone cycloadditions, the CF₃ group was found to increase the reactivity of a nitroethylene (B32686) derivative without altering the inherent regio- and stereoselectivities of the reaction. researchgate.net This suggests that while the CF₃ group powerfully activates the carbene, other electronic and steric factors of the reacting partners continue to play a crucial role in determining the ultimate selectivity.
Ring Stability and Decomposition Pathways
Factors Affecting the Stability of the Diaziridine and Diazirine Rings
The stability of the three-membered diaziridine ring and its oxidized counterpart, the diazirine ring, is governed by a combination of electronic, steric, and external factors. These strained heterocycles are precursors to carbenes, and their stability is crucial for their synthesis, storage, and controlled use in chemical transformations. wikipedia.orgresearchgate.net
Electronic Effects: The nature of the substituents on the ring carbon atom plays a paramount role in determining stability.
Electron-Withdrawing Groups: The presence of strong electron-withdrawing groups, such as the trifluoromethyl (CF₃) group in this compound, significantly enhances the thermal stability of the diazirine ring. This stabilization makes the compound less susceptible to premature decomposition. Diazirines are generally more stable than their linear diazo isomers, and this stability is particularly enhanced by electron-withdrawing substituents.
Aryl Groups: The m-tolyl group also contributes to the electronic environment. Aryl-substituted diazirines are common photoaffinity labeling agents, and their stability under various conditions is well-documented. nih.gov The replacement of a simple phenyl ring with heteroaromatic rings like pyridine (B92270) or pyrimidine (B1678525) has been shown to improve stability towards ambient light. nih.govmdpi.com
Steric Effects: Bulky substituents can sterically shield the strained ring, potentially increasing its kinetic stability by hindering approaches from other reagents that might induce decomposition.
External Factors:
Light Sensitivity: Diazirines are photosensitive compounds. reddit.com Upon irradiation with UV light, typically around 350 nm, they readily decompose by extruding a molecule of dinitrogen (N₂) to generate a reactive carbene. wikipedia.orgresearchgate.net While this photoreactivity is essential for their application as carbene precursors, it also means they must be protected from light during storage and handling to prevent unwanted degradation. Some modified trifluoromethylaryl diazirines have been developed to have enhanced stability in ambient light. nih.govrsc.org
Thermal Stability: As mentioned, electron-withdrawing groups increase thermal stability. However, at sufficiently high temperatures, all diazirines will decompose to form carbenes. This thermal decomposition pathway is an alternative to photochemical activation. cdnsciencepub.com
Chemical Stability: Diazirines are noted for their stability in the presence of various nucleophiles and under both acidic and basic conditions, which is an advantage over other photoreactive groups like aryl azides. wikipedia.org However, they can be sensitive to certain reagents. For instance, the diazirinyl moiety may not tolerate strong reducing conditions, such as with sodium dithionite, which can lead to decomposition. nih.gov
| Factor | Influence on Stability | Example/Comment |
|---|---|---|
| Electronic | Electron-withdrawing groups (e.g., -CF₃) increase thermal stability. | The CF₃ group in the title compound is a key stabilizing feature. |
| Steric | Bulky groups can provide kinetic stability. | The m-tolyl group provides some steric bulk. |
| Light | UV irradiation causes decomposition to carbene + N₂. wikipedia.org | Compounds must be stored in the dark. |
| Heat | High temperatures cause decomposition to carbene + N₂. cdnsciencepub.com | The threshold temperature depends on the substituents. |
| pH/Chemicals | Generally stable to acid/base and nucleophiles, but sensitive to some reagents (e.g., strong reducing agents). wikipedia.orgnih.gov | Acid can promote specific decomposition pathways (see next section). |
Acid-Promoted Decomposition Mechanisms of the Diazirinyl Ring
While diazirines are generally stable under a range of pH conditions, their decomposition can be promoted or follow alternative pathways in the presence of acid. wikipedia.org The mechanism of acid-promoted decomposition is distinct from the typical photochemical or thermal generation of carbenes.
Studies on the thermal decomposition of 3-chloro-3-aryldiazirines in acetic acid suggest a mechanism involving a build-up of positive charge on the ring's carbon atom in the transition state. researchgate.net A mechanism involving protonation of the diazirine ring prior to decomposition is considered a possibility, although kinetic results in some studies suggest it is less likely than a direct decomposition influenced by the polar, protic environment. researchgate.net
A proposed pathway for acid-catalyzed decomposition involves the following steps:
Protonation: The acid can protonate one of the nitrogen atoms of the diazirine ring. This would significantly weaken the C-N bonds and make the ring more susceptible to opening.
Ring Opening: The protonated diazirine can then undergo ring-opening. This can lead to the formation of a diazonium ion intermediate, which is a different pathway from the direct formation of a carbene.
Product Formation: The subsequent reactions of this intermediate would depend on the specific substrate and the reaction medium. For example, in the presence of a nucleophilic solvent, solvent-trapped products could be formed.
In the decomposition of other strained rings like azetidines, acid-mediated intramolecular ring-opening has been observed, where protonation of the ring nitrogen is a key step that precedes nucleophilic attack and ring cleavage. nih.gov While the diazirine system is different, the principle of acid-activation via protonation is analogous. The pathway for decomposition can also be influenced by the stability of potential intermediates. For instance, the decomposition of diazirines can sometimes proceed via isomerization to a linear diazo compound, which may then be protonated and react further. cdnsciencepub.com The choice between direct decomposition (carbenic pathway) and isomerization (diazo pathway) can be solvent-dependent, with protic solvents potentially favoring pathways involving charged intermediates like diazonium ions. cdnsciencepub.com
Therefore, the acid-promoted decomposition of the 3-m-tolyl-3-(trifluoromethyl)diazirinyl ring likely involves protonation of a nitrogen atom, followed by ring-opening to form intermediates that are different from the neutral carbene generated under photolytic or pyrolytic conditions. This leads to a different set of final products and represents an important consideration for the use of diazirines in acidic biological or chemical environments. wikipedia.orgresearchgate.net
Advanced Applications of 3 M Tolyl 3 Trifluoromethyl Diaziridine Derivatives in Chemical Research
Photoaffinity Labeling (PAL) and Chemical Proteomics Applications
Photoaffinity labeling is a powerful technique used to identify and characterize specific biomolecular interactions. semanticscholar.org It involves the use of a probe molecule that contains a photoreactive group, a ligand or binding moiety for the target of interest, and often a reporter tag for detection and purification. Upon binding to its target, the probe is irradiated with UV light, which activates the photoreactive group to form a highly reactive intermediate that covalently crosslinks to the target molecule. nih.gov This covalent linkage allows for the identification and subsequent analysis of the interacting biomolecule.
Design and Synthesis of Diazirine-Based Photoaffinity Probes for Biomolecular Interactions
The 3-aryl-3-(trifluoromethyl)diazirine group, including the 3-m-tolyl derivative, is a favored photophore in PAL due to several advantageous properties. nii.ac.jp These diazirines are relatively small, minimizing steric hindrance that could interfere with the natural binding of the ligand to its target. nih.gov They are also chemically stable in the dark, allowing for their synthesis and handling under normal laboratory conditions. nii.ac.jp Upon irradiation with UV light, typically in the 350-380 nm range, they efficiently generate highly reactive singlet carbenes. nih.govnih.gov This longer wavelength of activation is less damaging to biological samples compared to the shorter wavelengths required for other photophores like simple phenyl azides. thermofisher.com
The design of a diazirine-based photoaffinity probe typically involves a modular approach. A synthetic route is devised to incorporate the 3-m-tolyl-3-(trifluoromethyl)diaziridine moiety into a larger molecule that also contains a specific ligand for the target biomolecule and a reporter tag, such as biotin (B1667282) for affinity purification or a fluorescent dye for imaging. nih.govresearchgate.net The synthesis often involves multiple steps to assemble these components, with the diazirine group being introduced at a strategic point in the synthetic pathway. nih.gov For instance, a common precursor is 3-(m-tolyl)-3-(trifluoromethyl)-3H-diazirine, which can be chemically modified to attach it to various ligands. nih.govresearchgate.net
Table 1: Key Features of 3-Aryl-3-(trifluoromethyl)diazirine Photoaffinity Probes
| Feature | Description | Reference |
| Photoreactive Group | 3-Aryl-3-(trifluoromethyl)diazirine | nii.ac.jp |
| Activation Wavelength | 350-380 nm | nih.gov |
| Reactive Intermediate | Singlet Carbene | nih.govnih.gov |
| Advantages | Small size, chemical stability, high crosslinking efficiency, activation at longer wavelengths. | nii.ac.jpnih.gov |
| Probe Components | Photoreactive group, target-specific ligand, reporter tag (e.g., biotin, fluorophore). | nih.govresearchgate.net |
Elucidation of Ligand-Receptor Binding Modes and Chemoreception Mechanisms (e.g., Sweet Taste Receptor)
Diazirine-based photoaffinity probes have been instrumental in deciphering the binding modes of ligands to their receptors. By covalently trapping the ligand in its binding pocket, researchers can use techniques like mass spectrometry to identify the specific amino acid residues involved in the interaction. This provides high-resolution structural information that is often difficult to obtain through other methods, especially for transient or low-affinity interactions.
A notable example is the study of chemoreception mechanisms, such as the sweet taste receptor. Understanding how sweet-tasting molecules interact with their G protein-coupled receptors (GPCRs) is crucial for the development of new sweeteners. Photoaffinity probes incorporating the 3-aryl-3-(trifluoromethyl)diazirine moiety have been designed to mimic known sweeteners. These probes can be used to irradiate sweet taste receptors, leading to covalent labeling of the binding site. Subsequent proteomic analysis of the labeled receptor can then reveal the precise location of the binding pocket and the key residues that contribute to the sensation of sweetness.
Investigation of Protein-Protein Interactions (PPIs)
Protein-protein interactions are fundamental to nearly all cellular processes. However, many of these interactions are transient and have low binding affinities, making them challenging to study using traditional biochemical methods. Diazirine-based photoaffinity labeling offers a powerful approach to capture and identify these fleeting interactions in a cellular context. rsc.org
Probes can be designed where the ligand is a peptide or a small molecule known to mediate a specific PPI. By incorporating a 3-m-tolyl-3-(trifluoromethyl)diazirine group into this ligand, researchers can photocrosslink it to its interacting protein partners upon UV irradiation. rsc.org The resulting covalent complexes can then be isolated and analyzed by mass spectrometry to identify the interacting proteins. This strategy has been successfully employed to map complex protein interaction networks and to validate novel PPIs.
Mapping Protein-Ligand Binding Sites through Carbene Footprinting
Carbene footprinting is an extension of photoaffinity labeling that provides detailed information about the solvent accessibility of different regions of a protein. nih.gov In this technique, a small, highly reactive carbene-generating probe, such as a derivative of 3-m-tolyl-3-(trifluoromethyl)diazirine, is used to non-selectively label the surface of a protein. The carbene, upon photogeneration, reacts with any nearby amino acid residues. nih.gov
When a ligand is bound to the protein, it shields the amino acid residues in the binding site from being labeled by the carbene. By comparing the labeling pattern of the protein in the presence and absence of the ligand, researchers can identify the regions that are protected by the ligand, thus mapping the binding site. nih.gov This method is particularly useful for characterizing the binding sites of allosteric modulators and for studying conformational changes in proteins upon ligand binding. The high reactivity and short lifetime of the carbene generated from trifluoromethylaryl diazirines make them ideal for providing a high-resolution "snapshot" of the protein surface. nih.gov
Application in Studies of DNA-Related Enzymes and DNA Binding Proteins
The interactions between proteins and DNA are central to gene regulation, DNA replication, and repair. Diazirine-based photoaffinity probes have been developed to investigate these crucial interactions. nih.govnih.gov In this context, the 3-m-tolyl-3-(trifluoromethyl)diazirine group can be incorporated into a synthetic oligonucleotide, creating a photoactivatable DNA probe. nih.gov
These probes can be used to identify and characterize DNA-binding proteins. When the photoactivatable DNA probe is incubated with a cell lysate or a purified protein mixture, it will bind to its target proteins. Subsequent UV irradiation will result in the covalent crosslinking of the DNA probe to the bound proteins. nih.gov The labeled proteins can then be identified using mass spectrometry. This approach has been used to study the interactions of transcription factors, DNA polymerases, and DNA repair enzymes with their DNA substrates. nih.govuchicago.edu
Development of Cleavable Carbene-Generating Reagents for Photocrosslinking
A significant challenge in photoaffinity labeling experiments is the purification and analysis of the crosslinked products, especially when using mass spectrometry. To address this, cleavable carbene-generating reagents have been developed. These reagents incorporate a cleavable linker between the photoreactive group and the reporter tag (e.g., biotin).
After the photocrosslinking reaction and affinity purification of the labeled biomolecules, the cleavable linker can be selectively broken, releasing the captured protein from the reporter tag and the rest of the probe. This facilitates the subsequent analysis by mass spectrometry, as it removes interfering parts of the probe. Various cleavable linkers have been explored, including disulfide bonds (cleaved by reducing agents) and acid-labile linkers. The integration of such cleavable elements into probes containing the 3-m-tolyl-3-(trifluoromethyl)diazirine moiety enhances the utility of this photophore in complex biological systems.
Surface Modification and Functional Material Development
Derivatives of this compound serve as highly efficient precursors for the generation of reactive carbenes, which are instrumental in the development of functional materials through surface modification. The unique properties of these diaziriridines, particularly their stability in the dark and their activation by UV light to form carbenes, allow for controlled and specific covalent functionalization of various material surfaces. researchgate.netthermofisher.com
Covalent Functionalization of Carbon Nanomaterials (e.g., Carbon Nanotubes, Graphene, Fullerene)
The photoactivated carbene generated from 3-aryl-3-(trifluoromethyl)diazirine derivatives provides a versatile method for the covalent modification of carbon nanomaterials. ox.ac.ukresearchgate.net This approach has been successfully applied to carbon nanotubes (CNTs), graphene, and fullerenes, overcoming the limitations of conventional modification strategies. researchgate.netrsc.org
Upon exposure to UV irradiation, the diazirine decomposes, releasing nitrogen gas and forming a highly reactive trifluoromethylaryl carbene intermediate. nih.govresearchgate.net This carbene can then react with the surfaces of carbon nanomaterials through several pathways, including [2+1] cycloaddition to C=C double bonds or insertion into C-H bonds, resulting in robust covalent attachment. researchgate.net
A notable application is the functionalization of multi-walled carbon nanotubes (MWCNTs) and graphitic carbon. ox.ac.uk Research has demonstrated the use of an organometallic diazirine derivative, 3-[3-(trifluoromethyl) diazirin-3-yl]phenyl ferrocene (B1249389) monocarboxylate, to tether ferrocenyl groups to the surfaces of vitreous carbon and two different types of MWCNTs. ox.ac.uk This method resulted in a surface coverage approximately 20 times greater than that achieved through traditional esterification methods involving surface carboxylate groups. ox.ac.uk
Similarly, this strategy has been extended to the functionalization of researchgate.netfullerene. rsc.org The photolysis of para-substituted 3-trifluoromethyl-3-phenyldiazirine derivatives in the presence of C60 leads to the formation of functionalized methanofullerenes. The reaction proceeds through the addition of the carbene intermediate to a ox.ac.ukox.ac.uk double bond of the fullerene cage. rsc.org
The table below summarizes the outcomes of functionalizing different carbon nanomaterials using a diazirine-based approach.
| Carbon Nanomaterial | Diazirine Derivative | Functional Group Attached | Key Finding |
| Multi-Walled Carbon Nanotubes (MWCNTs) | 3-[3-(trifluoromethyl) diazirin-3-yl]phenyl ferrocene monocarboxylate | Ferrocene | Surface coverage was 20-fold greater than conventional methods. ox.ac.uk |
| Vitreous Carbon | 3-[3-(trifluoromethyl) diazirin-3-yl]phenyl ferrocene monocarboxylate | Ferrocene | Demonstrated efficient covalent attachment to graphitic surfaces. ox.ac.uk |
| researchgate.netFullerene | para-Substituted 3-trifluoromethyl-3-phenyldiazirine | Varies (e.g., Succinimidyl, Biotin) | Efficient synthesis of methanofullerenes via carbene addition. rsc.org |
Integration of Redox-Active Groups onto Material Surfaces using Diazirine Linkers
Diazirine linkers are particularly effective for immobilizing redox-active molecules onto material surfaces. The photo-activated carbene generated from the diazirine provides a stable covalent linkage, which is essential for the fabrication of functional electrochemical devices and sensors. ox.ac.uk
The functionalization of graphitic carbon and MWCNTs with 3-[3-(trifluoromethyl)diazirin-3-yl]phenyl ferrocene monocarboxylate serves as a prime example. ox.ac.uk Ferrocene is a well-known redox-active moiety. Once attached to the carbon surface via the diazirine-derived linker, the ferrocenyl groups exhibit stable and reversible electrochemical behavior. This was confirmed by cyclic voltammetry, which showed a quasi-reversible one-electron redox process corresponding to the ferrocene/ferrocenium couple. researchgate.net The surface coverage of the redox-active group was quantified using both electrochemical and X-ray photoelectron spectroscopy (XPS) methods, showing coverages of 7%-11% of a complete monolayer. ox.ac.uk This demonstrates the utility of diazirine linkers in creating electrochemically active surfaces with controlled loading of functional groups.
Strategies for Tailoring Material Properties via Photoactivated Carbene Species
The use of photoactivated carbene species derived from diaziriridines allows for precise control over the surface chemistry of materials, thereby tailoring their bulk properties. The carbene intermediate is highly reactive and can form covalent bonds with a wide range of chemical species, enabling the introduction of specific functionalities. nih.govacs.org
One key strategy involves altering the surface energy and wettability of a material. For instance, diazirine functionality attached to highly fluorinated phosphonium (B103445) salts has been used to create robust hydrophobic surfaces on various materials, including cotton and paper, through a simple photochemical treatment. researchgate.net
Furthermore, the properties of the material can be tuned by controlling the density and type of functional groups attached. In the study involving ferrocene-functionalized MWCNTs, it was observed that the surface loading of the ferrocene groups on "bamboo-like" MWCNTs was about 60%-70% of that achieved on "hollow-tube" MWCNTs. ox.ac.uk This difference reflects how the inherent structure of the nanomaterial (e.g., the number of defect sites) influences the functionalization efficiency, providing a strategy to tailor the final properties of the composite material. This photo-linking efficiency allows for the creation of materials with customized electrochemical, optical, or chemical characteristics. nih.gov
Catalytic and Organometallic Transformations Involving Diaziridine/Diazirine Scaffolds
Diaziridines and their oxidized counterparts, diazirines, have emerged as valuable precursors in transition metal-catalyzed reactions. The ability of diazirines to generate carbene species upon thermolysis or photolysis makes them suitable partners in a variety of catalytic cross-coupling and transformation reactions. acs.orgorganic-chemistry.org
Palladium(0)-Catalyzed Cross-Coupling Reactions of Diazirines with Aryl Halides
A significant advancement in the application of diazirines is their use in Palladium(0)-catalyzed cross-coupling reactions with aryl halides. nih.gov This microwave-assisted reaction provides an efficient route to synthesize substituted olefins. organic-chemistry.orgnih.gov The reaction marks a key example of a transition-metal-catalyzed process involving diazirines as carbene precursors. acs.orgnih.gov
The proposed mechanism involves several key steps:
Oxidative Addition : The Pd(0) catalyst undergoes oxidative addition to the aryl halide, forming a Pd(II) species. acs.orgorganic-chemistry.org
Carbene Formation : Under thermolytic conditions (often enhanced by microwave irradiation), the diazirine is converted into a reactive carbene species. acs.org
Pd Carbene Complex Formation : The generated carbene reacts with the Pd(II) species to form a Pd carbene complex. acs.orgnih.gov
Migratory Insertion : The aryl group on the palladium complex migrates to the carbenic carbon. acs.orgorganic-chemistry.org
β-Hydride Elimination : The resulting intermediate undergoes β-hydride elimination to yield the final olefin product and regenerate the Pd(0) catalyst. acs.orgnih.gov
This reaction demonstrates high functional group tolerance, accommodating various aryl bromides with electron-donating, electron-withdrawing, and sterically hindering groups. nih.gov Aryl chlorides can also be used, though they typically result in moderate yields. nih.gov
The table below presents selected results from the Pd(0)-catalyzed cross-coupling of a diazirine with various aryl bromides.
| Entry | Diazirine | Aryl Bromide | Product | Yield (%) |
| 1 | 3-Methyl-3-phenyldiazirine | p-Bromotoluene | 1-Methyl-4-(1-phenylvinyl)benzene | 85 |
| 2 | 3-Methyl-3-phenyldiazirine | 4-Bromoanisole | 1-Methoxy-4-(1-phenylvinyl)benzene | 81 |
| 3 | 3-Methyl-3-phenyldiazirine | 1-Bromo-4-(trifluoromethyl)benzene | 1-(1-Phenylvinyl)-4-(trifluoromethyl)benzene | 75 |
| 4 | 3-Methyl-3-phenyldiazirine | 2-Bromotoluene | 1-Methyl-2-(1-phenylvinyl)benzene | 72 |
| 5 | 3-Butyl-3-methyldiazirine | p-Bromotoluene | 1-Methyl-4-(2-methylhex-1-en-1-yl)benzene | 65 |
Data synthesized from research findings on Pd(0)-catalyzed cross-coupling reactions. acs.orgnih.gov
Exploration of Other Transition Metal-Catalyzed Reactions with Diaziridine Derivatives
While palladium catalysis has been a primary focus, research is expanding to include other transition metals for transformations involving diazirine derivatives or the closely related trifluoromethyl diazoalkanes generated in situ. These reactions leverage the unique reactivity of the carbene intermediate for various synthetic applications.
Iron (Fe) Catalysis : Fe(III)-catalyzed decarboxylative amination of esters has been achieved using trifluoromethyl diaziriridines.
Copper (Cu) Catalysis : Copper-carbene migratory insertion has been utilized for the efficient trifluoromethylthiolation of diazo compounds. Additionally, Cu(I)-catalyzed three-component reactions between terminal alkynes, nitrosobenzenes, and aryl trifluoromethyl diazoalkanes have been developed to synthesize trifluoromethyl dihydroisoxazoles in high yields.
Rhodium (Rh) and Iridium (Ir) Catalysis : Chiral Rh(II) and Ir(I) complexes have been employed in asymmetric cyclopropenation reactions of 2,2,2-trifluoro-1-phenyl-1-diazoethane with alkynes, showcasing the potential for stereoselective transformations.
Silver (Ag) Catalysis : Silver salts like AgOTf have been shown to catalyze the C-C bond formation via cyclopropanation of enolizable 1,3-dicarbonyl compounds with diazoalkanes.
These examples highlight the growing utility of diazirine-derived carbenes in organometallic chemistry beyond palladium-catalyzed cross-coupling, opening new avenues for the synthesis of complex fluorinated molecules.
Computational and Theoretical Investigations of 3 M Tolyl 3 Trifluoromethyl Diaziridine Systems
Quantum Chemical Studies on Diaziridine Ring Strain and Energetic Properties
Diaziridines are three-membered heterocyclic compounds containing two nitrogen atoms, and as such, they possess significant ring strain. biorxiv.org This strain is a consequence of the deviation of bond angles from the ideal tetrahedral or trigonal planar geometries, leading to a high-energy molecular state. Quantum chemical calculations are instrumental in quantifying this ring strain and understanding the energetic properties of diaziridine systems.
The energetic properties of 3-aryl-3-(trifluoromethyl)diaziridines have been a subject of computational investigation, particularly in the context of their thermal and photochemical activation. nih.gov Density functional theory (DFT) calculations can determine the activation free energies (ΔG‡) for the conversion of the diaziridine to its corresponding carbene. These studies reveal that substituents on the aromatic ring can significantly influence the thermal stability of the diazirine. For example, electron-donating groups tend to lower the activation temperature, while electron-withdrawing groups increase it. nih.gov This tunability is crucial for applications where controlled release of the reactive carbene species is desired.
Table 1: Calculated Activation Free Energies for the Thermal Decomposition of Substituted 3-Phenyl-3-(trifluoromethyl)diaziridines
| Substituent (R) on Phenyl Ring | Calculated ΔG‡ (kJ mol⁻¹) |
|---|---|
| 4-OCH₃ | ~143 |
| 4-CH₃ (p-tolyl) | ~145 |
| H (phenyl) | ~148 |
| 4-Cl | ~150 |
Note: Data is based on computational studies of various 3-aryl-3-(trifluoromethyl)diaziridines and provides an approximation for the m-tolyl isomer. nih.gov
Density Functional Theory (DFT) Calculations for Structural Characterization and Electronic Properties
Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems, such as molecules. It is widely employed for the structural characterization and elucidation of the electronic properties of organic compounds, including diaziridine derivatives. dergipark.org.trnih.gov
DFT calculations, often using functionals like B3LYP with appropriate basis sets (e.g., 6-31G(d) or larger), can provide a detailed picture of the optimized molecular geometry of 3-m-tolyl-3-(trifluoromethyl)diaziridine. dergipark.org.trnih.gov This includes precise predictions of bond lengths, bond angles, and dihedral angles. While a specific DFT study on the m-tolyl isomer is not available, data from related structures can provide valuable insights. For example, in a calculated structure of a similar heterocyclic compound, the bond lengths and angles determined by DFT were found to be in good agreement with experimental X-ray diffraction data. nih.gov
Table 2: Representative Calculated and Experimental Bond Parameters for a Related Heterocyclic System
| Parameter | Calculated (DFT) | Experimental (XRD) |
|---|---|---|
| C-N Bond Length (Å) | 1.47 | 1.46 |
| N-N Bond Length (Å) | 1.49 | 1.48 |
| C-C-N Bond Angle (°) | 118.5 | 118.2 |
Note: This table presents illustrative data from a study on a different heterocyclic compound to demonstrate the type of information obtained from DFT calculations. nih.gov
Beyond structural parameters, DFT calculations are crucial for understanding the electronic properties of this compound. The energies of the frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), can be determined. The HOMO-LUMO energy gap is a key indicator of the molecule's chemical reactivity and kinetic stability. A smaller gap generally suggests higher reactivity. The distribution of these orbitals can also predict the most likely sites for electrophilic and nucleophilic attack. Furthermore, properties such as the molecular electrostatic potential (MEP) can be mapped to visualize the charge distribution and identify electron-rich and electron-poor regions of the molecule. nih.gov The trifluoromethyl group, being strongly electron-withdrawing, is expected to significantly influence the electronic properties of the diaziridine ring and the adjacent aromatic system. nih.gov
In Silico Modeling of Ligand-Receptor Binding Interactions for Diazirine Derivatives
Diazirine-containing molecules, such as this compound, are frequently utilized as photoaffinity labeling (PAL) probes. nih.gov These probes are designed to investigate and map the binding sites of ligands within biological macromolecules like proteins. Upon photoactivation, the diazirine moiety generates a highly reactive carbene that can form a covalent bond with nearby amino acid residues in the binding pocket of a receptor. unimi.it
In silico modeling plays a critical role in the design and interpretation of PAL experiments. Molecular docking and molecular dynamics (MD) simulations are two of the primary computational techniques employed.
Molecular Docking: This method predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex. For a photoaffinity probe derived from this compound, docking studies can help to:
Predict the binding mode of the probe within the target protein's active site.
Identify key amino acid residues that are in close proximity to the photoreactive diazirine group.
Guide the design of more effective probes by optimizing the linker length and attachment point of the diazirine moiety to the parent ligand.
Molecular Dynamics (MD) Simulations: MD simulations provide a dynamic view of the ligand-receptor complex over time. These simulations can:
Assess the stability of the binding pose predicted by docking.
Reveal conformational changes in both the ligand and the protein upon binding.
Provide insights into the flexibility of the binding site and the ligand, which can influence the efficiency of the photocrosslinking reaction.
The data obtained from these in silico models are invaluable for rationalizing the experimental results of photoaffinity labeling studies and for building a detailed understanding of the molecular recognition events between a ligand and its biological target. researchgate.net
Prediction of Carbene Reactivity and Regioselectivity from Diazirine Photolysis
The photolysis of this compound results in the extrusion of nitrogen gas and the formation of a highly reactive intermediate, m-tolyl(trifluoromethyl)carbene. unimi.itresearchgate.net Computational chemistry is a powerful tool for predicting the reactivity and regioselectivity of this carbene.
Upon photolysis, the diazirine can form the carbene in either a singlet or a triplet spin state. nih.gov DFT calculations can be used to determine the relative energies of these two states. The ground state of the carbene (singlet or triplet) has a profound impact on its reactivity. Singlet carbenes typically undergo concerted reactions, such as C-H insertions and cycloadditions, while triplet carbenes behave more like diradicals and can participate in stepwise radical reactions. nih.gov Computational studies on related aryl(trifluoromethyl)carbenes suggest that the singlet state is often favored, and the barrier to C-H insertion from the singlet state is computationally accessible. nih.gov
The tolyl group and the trifluoromethyl group attached to the carbene carbon will influence its electronic properties and, consequently, its reactivity and regioselectivity. The trifluoromethyl group is a strong electron-withdrawing group, which can increase the electrophilicity of the carbene. The m-tolyl group, with its methyl substituent, is a weak electron-donating group. The interplay of these electronic effects will determine the carbene's preference for reacting with electron-rich or electron-poor sites in a substrate.
Computational methods can be used to model the transition states for various possible reaction pathways of the carbene, such as insertion into different types of C-H bonds (primary, secondary, tertiary) or addition to double bonds. By comparing the activation energies of these different pathways, it is possible to predict the regioselectivity of the carbene's reactions. For example, in a reaction with a molecule containing multiple potential reaction sites, the pathway with the lowest calculated activation energy will be the most favored, and the corresponding product will be the major one. These theoretical predictions can then be used to guide synthetic efforts and to interpret the outcomes of experimental studies. researchgate.net
Table 3: Compound Names Mentioned in the Article
| Compound Name |
|---|
| This compound |
| Aziridines |
| Azaphosphiridines |
| 3-Aryl-3-(trifluoromethyl)diaziridines |
| 3-Phenyl-3-(trifluoromethyl)diaziridine |
| m-Tolyl(trifluoromethyl)carbene |
Future Directions and Emerging Research Avenues
Development of Novel Diaziridine and Diazirine Scaffolds with Enhanced Properties
The development of new diaziridine and diazirine scaffolds is a burgeoning area of research, driven by the need for more stable, soluble, and efficient reagents for applications ranging from photoaffinity labeling to polymer cross-linking. nih.gov While the 3-aryl-3-(trifluoromethyl)diazirine framework is well-established, future research is directed towards modifying the aryl ring to fine-tune the molecule's properties.
Research has shown that introducing electron-withdrawing heterocyclic rings, such as pyridine (B92270) or pyrimidine (B1678525), in place of the phenyl group can enhance the ambient light stability and aqueous solubility of the diazirine. rsc.org Conversely, electron-donating substituents on the aryl ring can lower the thermal activation temperature and favor the formation of a singlet carbene intermediate, which is highly effective for C-H insertion reactions. rsc.org The meta-methyl group in 3-m-tolyl-3-(trifluoromethyl)diaziridine is a weakly electron-donating group. Future studies could systematically explore a wider range of substituents at the meta position to create a library of diaziridines with a graduated spectrum of activation energies and carbene reactivities.
Another promising direction is the design of multi-functional scaffolds. For instance, incorporating additional reactive handles or reporter groups (like fluorophores or biotin) onto the tolyl ring would create versatile tools for complex biological investigations. The development of bis-diazirine scaffolds, such as those built on a 5-methyl-1,3-phenylene core, is also an emerging area, designed to enhance photo-cross-linking efficiency. semanticscholar.org
Expanding Asymmetric Synthetic Methodologies for Complex Diaziridine Derivatives
The synthesis of chiral diaziridines is a significant challenge due to the difficulty in controlling the stereochemistry of the strained three-membered ring. Currently, most synthetic routes to 3-aryl-3-(trifluoromethyl)diaziridines are not stereoselective. nih.gov Expanding asymmetric methodologies is crucial for applications where chirality is paramount, such as in the development of stereospecific chemical probes or pharmaceuticals.
Future research will likely focus on several key strategies:
Chiral Catalysis : The development of novel chiral catalysts for the asymmetric synthesis of diaziridines from trifluoromethyl ketones or their derivatives is a primary goal. This could involve transition metal catalysis or organocatalysis to control the facial selectivity of the initial amination or cyclization steps.
Chiral Auxiliaries : Employing chiral auxiliaries attached to the precursor molecules could guide the stereochemical outcome of the diaziridine ring formation. Subsequent removal of the auxiliary would yield the enantiomerically enriched product.
Kinetic Resolution : Methods for the kinetic resolution of racemic diaziridines or their precursors could provide access to single enantiomers. This might involve enantioselective enzymatic processes or catalytic reactions that preferentially consume one enantiomer.
An attempted asymmetric synthesis of a bis-diazirinyl-phenylalanine derivative using a cinchonidine-based catalyst yielded low optical purity, highlighting the existing challenges and the need for more effective catalytic systems. semanticscholar.org The successful development of such methods would enable the synthesis of complex, optically pure diaziridine derivatives for advanced applications. nih.gov
Integration of Diaziridine/Diazirine Chemistry with Advanced Analytical Techniques
The integration of diaziridine chemistry with modern analytical techniques is essential for characterizing these reactive molecules and their products. Nuclear Magnetic Resonance (NMR) spectroscopy and mass spectrometry are the primary tools used.
NMR Spectroscopy :
¹H and ¹³C NMR are routinely used to confirm the structure of synthesized diaziridines and their diazirine counterparts. unimi.it
¹⁹F NMR is particularly valuable for compounds like this compound. rsc.org The chemical shift of the trifluoromethyl group is highly sensitive to its electronic environment, making ¹⁹F NMR an excellent tool for monitoring reactions, assessing purity, and studying photoactivation kinetics. rsc.orgnih.gov Future work could involve using advanced NMR techniques to study transient carbene intermediates or to characterize the covalent adducts formed in photoaffinity labeling experiments. nih.gov
Mass Spectrometry (MS) :
High-resolution mass spectrometry (HRMS) is critical for confirming the elemental composition of novel diaziridine derivatives. unimi.it
The coupling of liquid chromatography with mass spectrometry (LC-MS) is indispensable for analyzing complex mixtures resulting from photo-cross-linking experiments, helping to identify labeled proteins and map binding sites.
Future directions include the development of diazirine-based probes specifically designed for advanced analytical platforms. This could involve creating ¹⁵N-labeled diazirines for specialized NMR applications or designing probes that release a mass tag upon photoactivation for more sensitive detection in mass spectrometry-based proteomics.
Exploration of New Reactivity Modes and Catalytic Cycles in Synthetic Organic Chemistry
The primary reactivity of 3-aryl-3-(trifluoromethyl)diazirines involves photolytic or thermal decomposition to generate highly reactive carbenes. nih.gov While this carbene chemistry is well-utilized in cross-linking applications, its full potential in synthetic organic chemistry remains an active area of exploration.
Future research is focused on harnessing this reactivity in novel ways:
Catalytic Carbene Transfer : While metal-catalyzed carbene transfer from diazo compounds is common, the use of diazirines for this purpose is less developed. nih.gov Future work will likely explore new transition metal catalysts (e.g., based on palladium, copper, or silver) that can activate the diazirine C-N₂ bond under mild conditions to mediate synthetic transformations like cyclopropanation, C-H insertion, and the synthesis of other heterocyclic systems. nih.govacs.org
Photocatalysis : A significant emerging area is the activation of diazirines using visible light photocatalysis. chemrxiv.org Photosensitizers, such as iridium-based complexes, can transfer energy to the diazirine, triggering its decomposition under milder conditions (e.g., blue light) than direct UV photolysis. researchgate.net This approach offers greater control and compatibility with sensitive biological systems. Exploring new photocatalysts and expanding the scope of these reactions is a key future direction. chemrxiv.org
Flow Chemistry : Combining the photochemical generation of carbenes from diazirines with continuous flow chemistry has shown promise for improving reaction yields and scalability for transformations like [2+1] cycloadditions. acs.org
The electronic nature of the aryl substituent influences the spin state (singlet vs. triplet) of the resulting carbene, which in turn dictates its reactivity. rsc.orgchemrxiv.org Systematic studies on how substituents like the meta-methyl group affect these catalytic cycles will be crucial for designing selective and efficient synthetic methods.
Q & A
Q. Best practices for handling air- and moisture-sensitive diaziridines in kinetic studies
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
